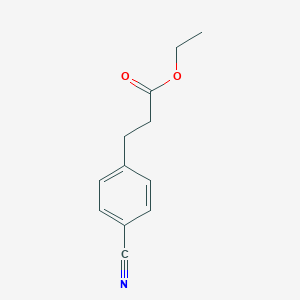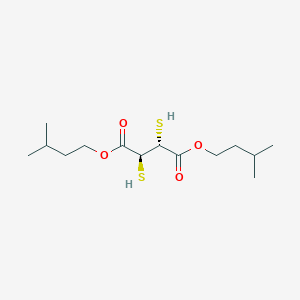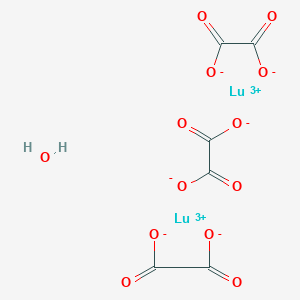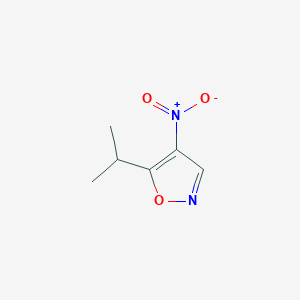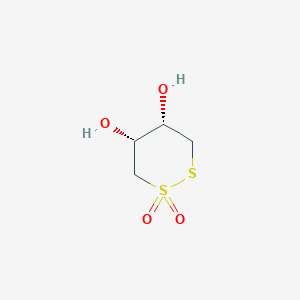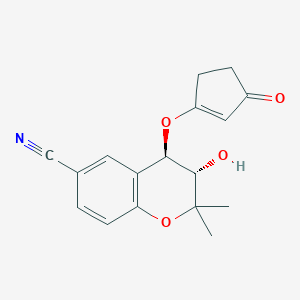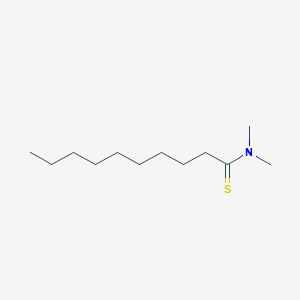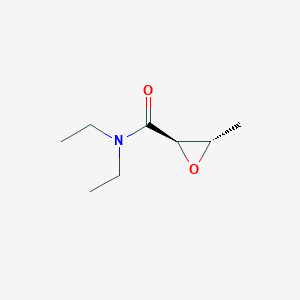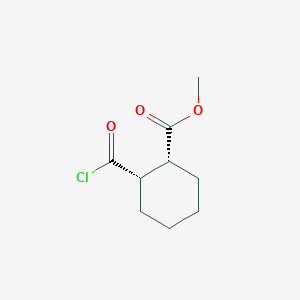
Cyclohexanecarboxylic acid, 2-(chlorocarbonyl)-, methyl ester, (1R,2S)-rel-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanecarboxylic acid, 2-(chlorocarbonyl)-, methyl ester, (1R,2S)-rel-(9CI), also known as Methyl (1R,2S)-2-chlorocarbonylcyclohexanecarboxylate, is a chemical compound commonly used in scientific research. It is a chiral molecule that has a wide range of applications in various fields, including organic chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of Cyclohexanecarboxylic acid, 2-(chlorocarbonyl)-, methyl ester, (1R,2S)-rel-(9CI) is not well understood. However, it is believed to act as a nucleophile in various chemical reactions.
Efectos Bioquímicos Y Fisiológicos
Cyclohexanecarboxylic acid, 2-(chlorocarbonyl)-, methyl ester, (1R,2S)-rel-(9CI) has no known biochemical or physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Cyclohexanecarboxylic acid, 2-(chlorocarbonyl)-, methyl ester, (1R,2S)-rel-(9CI) is its chiral nature, which makes it an ideal reagent for the preparation of chiral compounds. However, one limitation of this compound is its high cost, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for the use of Cyclohexanecarboxylic acid, 2-(chlorocarbonyl)-, methyl ester, (1R,2S)-rel-(9CI) in scientific research. One potential area of research is the development of new synthetic methods for the preparation of chiral compounds using this reagent. Another area of research is the investigation of the mechanism of action of this compound, which may lead to the development of new drugs or other therapeutic agents. Additionally, the use of this compound in the preparation of new materials with unique properties is an area of potential future research.
Métodos De Síntesis
The synthesis of Cyclohexanecarboxylic acid, 2-(chlorocarbonyl)-, methyl ester, (1R,2S)-rel-(9CI) can be achieved through various methods. One of the most common methods is the reaction of cyclohexanecarboxylic acid with thionyl chloride and dimethylformamide to form cyclohexanecarbonyl chloride. The resulting cyclohexanecarbonyl chloride is then reacted with methanol and a base catalyst to form the desired compound.
Aplicaciones Científicas De Investigación
Cyclohexanecarboxylic acid, 2-(chlorocarbonyl)-, methyl ester, (1R,2S)-rel-(9CI) has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the preparation of chiral compounds. It is also used in the synthesis of pharmaceuticals and agrochemicals.
Propiedades
Número CAS |
111955-06-7 |
|---|---|
Nombre del producto |
Cyclohexanecarboxylic acid, 2-(chlorocarbonyl)-, methyl ester, (1R,2S)-rel-(9CI) |
Fórmula molecular |
C9H13ClO3 |
Peso molecular |
204.65 g/mol |
Nombre IUPAC |
methyl (1R,2S)-2-carbonochloridoylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H13ClO3/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h6-7H,2-5H2,1H3/t6-,7+/m0/s1 |
Clave InChI |
OIJFGMIBHPAXAF-NKWVEPMBSA-N |
SMILES isomérico |
COC(=O)[C@@H]1CCCC[C@@H]1C(=O)Cl |
SMILES |
COC(=O)C1CCCCC1C(=O)Cl |
SMILES canónico |
COC(=O)C1CCCCC1C(=O)Cl |
Sinónimos |
Cyclohexanecarboxylic acid, 2-(chlorocarbonyl)-, methyl ester, (1R,2S)-rel- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



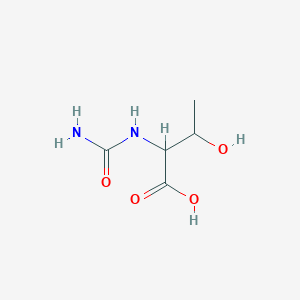
![1-Propanol,3-[[1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]amino]-](/img/structure/B58477.png)
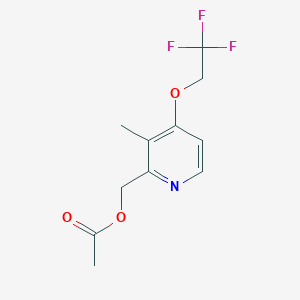
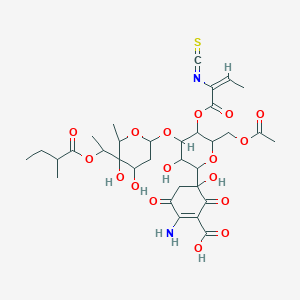
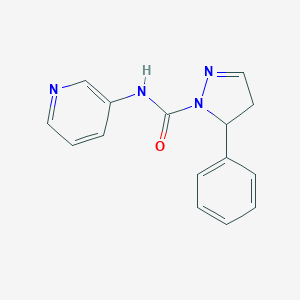
![7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one](/img/structure/B58489.png)
